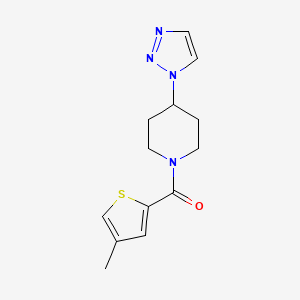

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone

Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone features a piperidine core substituted at the 4-position with a 1,2,3-triazole moiety, linked via a methanone group to a 4-methylthiophen-2-yl ring. The 4-methylthiophene substituent may enhance lipophilicity and influence electronic properties, distinguishing it from analogs with alternative aromatic systems.

Properties

IUPAC Name |

(4-methylthiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-8-12(19-9-10)13(18)16-5-2-11(3-6-16)17-7-4-14-15-17/h4,7-9,11H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTYFAMABGTMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Piperidine Derivative Preparation: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile.

Thiophene Ring Functionalization: The thiophene ring can be functionalized through various methods, including halogenation followed by substitution reactions to introduce the methyl group.

Final Coupling Step: The final step involves coupling the triazole-piperidine intermediate with the functionalized thiophene derivative under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in

Biological Activity

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Triazole compounds are known for their broad spectrum of biological properties, including antimicrobial, antifungal, and anticancer activities. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 373.46 g/mol. The structure includes:

- Triazole ring : Known for enhancing biological activity.

- Piperidine moiety : Contributes to the pharmacological profile.

- Methylthiophen group : Potentially influences interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against various microorganisms.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Candida albicans | 16 µg/mL |

| Compound C | Escherichia coli | 64 µg/mL |

A study by Zvenihorodska et al. synthesized various triazole derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, underscoring the potential for developing new therapeutic agents from triazole frameworks .

Antifungal Activity

Recent studies have demonstrated that derivatives like (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone exhibit potent antifungal activity against strains such as Candida auris. A study showed that certain derivatives induced apoptotic cell death and cell cycle arrest in C. auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. A series of studies evaluated the cytotoxic effects of triazole-based compounds against multiple cancer cell lines:

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 (Breast) | 6.2 |

| Compound E | HCT-116 (Colon) | 43.4 |

| Compound F | T47D (Breast) | 27.3 |

These studies found that specific substituents on the piperidine ring significantly enhanced cytotoxicity, indicating that structural modifications can lead to improved therapeutic efficacy .

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

A comprehensive study conducted by Zvenihorodska et al. synthesized various triazole derivatives and evaluated their antimicrobial properties against resistant bacterial strains. The findings highlighted the potential for developing new therapeutic agents based on structural modifications within the triazole framework .

Case Study 2: Anticancer Screening

Another significant research effort focused on evaluating the anticancer properties of a series of triazole-based compounds against multiple cancer cell lines. The study found that compounds with specific modifications exhibited significant cytotoxicity, suggesting critical pathways for future drug design .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound’s piperidine-triazole-thiophene architecture can be compared to several analogs (Table 1):

Key Observations :

- Piperidine vs. Piperazine: The target’s piperidine core (vs.

- Thiophene vs. Furan : The 4-methylthiophene in the target confers greater aromatic stability and electron-richness compared to furan in T505-0024, which may enhance π-π stacking interactions .

- Triazole Substituents : Analogous triazole-containing compounds (e.g., ’s 1a–1d) show that aryl groups (e.g., phenyl, fluorophenyl) on triazole modulate solubility and metabolic stability. The target’s unsubstituted triazole may prioritize synthetic simplicity over tailored activity .

Stability and Bioactivity Considerations

- Stability : While direct data on the target are lacking, highlights that triazole-piperazine derivatives (1a/1b) degrade in simulated gastric fluid. The target’s piperidine core and methylthiophene group could mitigate this, as piperidine is less basic than piperazine, reducing protonation in acidic environments .

- Bioactivity : Thiophene-containing analogs () are often evaluated for CNS activity due to their lipophilicity. The 4-methyl group in the target may further optimize logP values for bioavailability .

Crystallographic and Computational Insights

For example, spiro-triazole derivatives () were characterized using these tools, revealing conformational flexibility that could influence binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.